

3-Iodo-1H-pyrrolo[2,3-c]pyridine CAS number

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Compound of Interest

Compound Name: 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1439049

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An In-Depth Technical Guide to **3-Iodo-1H-pyrrolo[2,3-c]pyridine** (CAS: 956003-24-0): A Key Building Block in Modern Drug Discovery

Executive Summary

3-Iodo-1H-pyrrolo[2,3-c]pyridine, also known as 3-Iodo-6-azaindole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Identified by its CAS number 956003-24-0, this compound integrates the biologically significant 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold with a strategically placed iodine atom at the C3 position.^{[1][2]} This iodination renders the molecule an exceptionally versatile intermediate, primed for a variety of palladium-catalyzed cross-coupling reactions. Its primary utility lies in the synthesis of complex molecular architectures, most notably in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

The structural and chemical identity of **3-Iodo-1H-pyrrolo[2,3-c]pyridine** is fundamental to its function in synthetic chemistry. The 6-azaindole core mimics the purine structure of ATP, making it a privileged scaffold for targeting the ATP-binding site of kinases. The iodine atom at the C3 position serves as a stable yet reactive handle for downstream functionalization.

Table 1: Compound Identifiers

Identifier	Value	Source(s)
CAS Number	956003-24-0	[1][2][3][4]
IUPAC Name	3-iodo-1H-pyrrolo[2,3-c]pyridine	N/A
Synonyms	3-Iodo-6-azaindole	N/A
Molecular Formula	C ₇ H ₅ IN ₂	[4]
Molecular Weight	244.03 g/mol	[4]

Table 2: Physicochemical Properties

Property	Value	Source(s) & Notes
Appearance	White to light yellow/orange crystalline solid	Based on data for the isomeric 3-Iodo-1H-pyrrolo[2,3-b]pyridine.[5]
Melting Point	~202-206 °C	Data for the isomeric 3-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS 23616-57-1); a similar range is expected.[5]
Solubility	Soluble in common organic solvents (e.g., DMF, DMSO); limited solubility in water.	General property for this class of compounds.[4]
Stability	Stable under standard conditions; may be light-sensitive.	General property for iodo-heterocycles.[4]

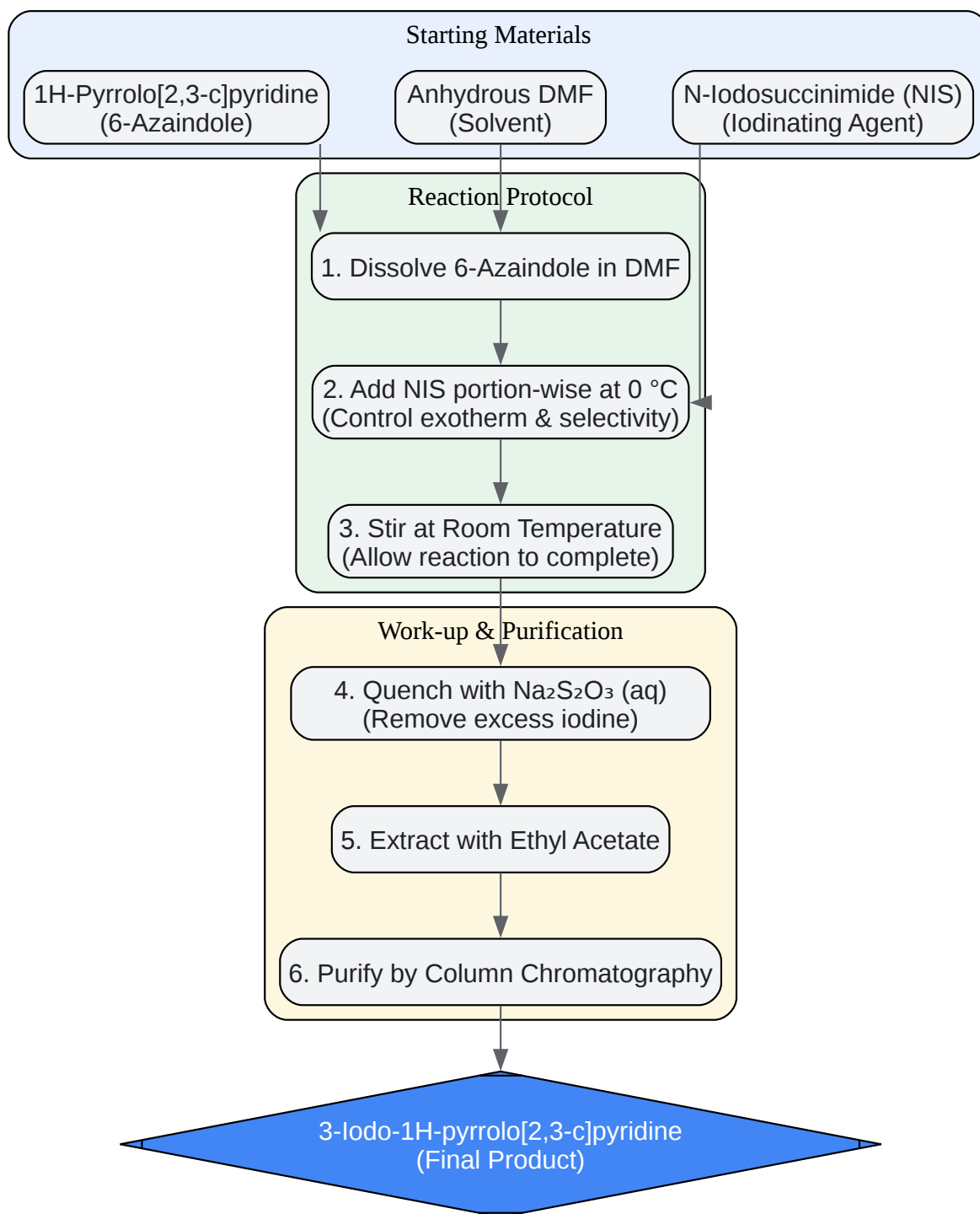
Synthesis and Mechanistic Rationale

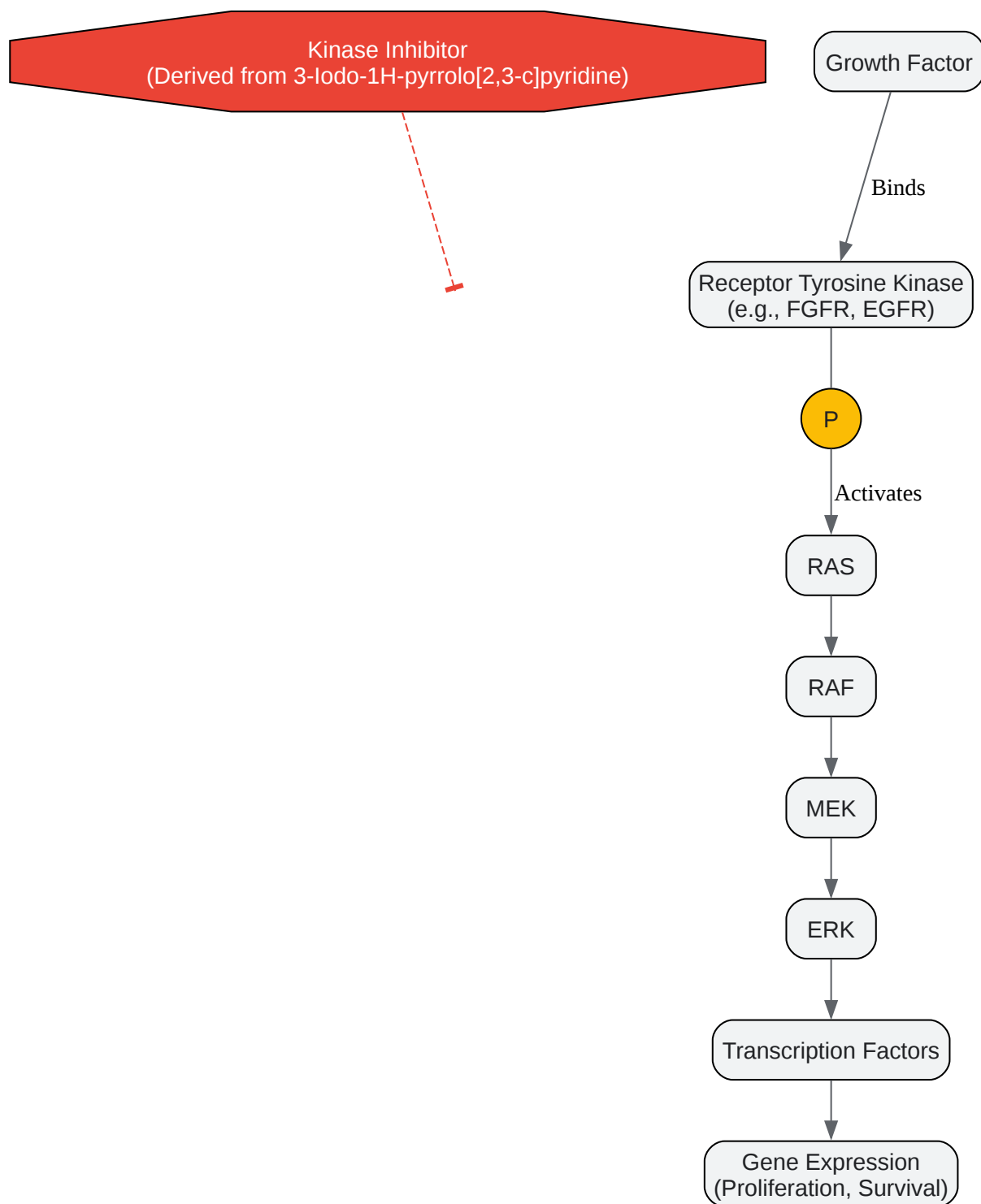
The most direct and common route for the synthesis of **3-iodo-1H-pyrrolo[2,3-c]pyridine** is the regioselective iodination of its parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

Mechanistic Insight: Electrophilic Aromatic Substitution

The pyrrole ring of the azaindole scaffold is electron-rich and highly susceptible to electrophilic aromatic substitution. Computational and experimental studies show that the C3 position is the most nucleophilic site, directing electrophiles to this position with high regioselectivity.[1] N-Iodosuccinimide (NIS) is an ideal iodinating agent for this transformation as it provides a mild source of an electrophilic iodine species (I^+), minimizing side reactions and functioning under gentle conditions that preserve the integrity of the heterocyclic core.[6] The reaction proceeds via the classical mechanism of electrophilic aromatic substitution, where the π -system of the pyrrole ring attacks the electrophilic iodine, followed by deprotonation to restore aromaticity.

Synthesis Workflow Diagram





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